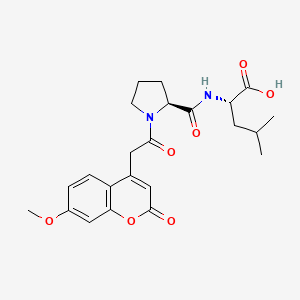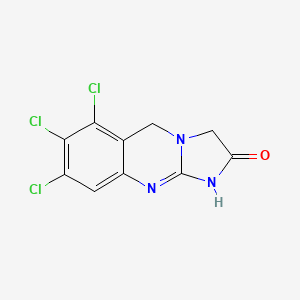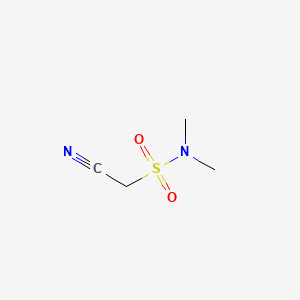
Mca-pro-leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Mca-Pro-Leu-OH” is a standard compound used for enzyme assays involving Mca-containing FRET substrates . It is also known as “MMP-2/MMP-7 Substrate Control, Fluorogenic” and is excited at 328 nm, emitting at 393 nm .
Molecular Structure Analysis
“Mca-Pro-Leu-OH” has a molecular weight of 444.48 and a chemical formula of C23H28N2O7 . The exact mass is 444.19000 .
Chemical Reactions Analysis
“Mca-Pro-Leu-OH” is used in enzyme assays involving Mca-containing FRET substrates . It has been used as a building block in the synthesis of Mca-PLGL-Dpa-AR-NH2, a fluorogenic substrate for matrix metalloproteinases .
Physical And Chemical Properties Analysis
“Mca-Pro-Leu-OH” has a molecular weight of 444.48 and a chemical formula of C23H28N2O7 . It is stored at temperatures below -15°C .
Scientific Research Applications
Enzyme Assays
Mca-Pro-Leu-OH is a standard compound used in enzyme assays involving Mca-containing FRET substrates . It is specifically used as a substrate control for MMP-2 and MMP-7 . The compound exhibits fluorescence with excitation at 328 nm and emission at 393 nm .
Fluorogenic Peptide Synthesis
Mca-Pro-Leu-OH has been used as a building block in the synthesis of Mca-PLGL-Dpa-AR-NH2 . This fluorogenic substrate is used for matrix metalloproteinase-2 (MMP-2) and MMP-7 .
Cell Proliferation Studies
Research involving rat mesangial cells has utilized Mca-Pro-Leu-OH . In these studies, the compound was used in conjunction with a matrix metalloproteinase inhibitor to study the inhibition of 72-kD type IV collagenase (MMP-2) and cell proliferation .
Sensitive Continuous Assays
Mca-Pro-Leu-OH has been used in the development of a novel coumarin-labelled peptide for sensitive continuous assays of the matrix metalloproteinases .
Mechanism of Action
Target of Action
Mca-Pro-Leu-OH is primarily used as a substrate for Matrix Metalloproteinases (MMPs) , specifically MMP-2 and MMP-7 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is important in physiological processes such as embryogenesis, tissue remodeling, and wound healing .
Mode of Action
Mca-Pro-Leu-OH interacts with its target enzymes (MMP-2 and MMP-7) by binding to their active sites. This interaction results in the cleavage of the substrate, leading to a change in its fluorescence properties . The compound contains a fluorophore (Mca) and a quencher, and upon cleavage by the enzyme, the fluorescence of Mca is recovered and can be detected .
Biochemical Pathways
The primary biochemical pathway affected by Mca-Pro-Leu-OH involves the activity of MMPs. By serving as a substrate for these enzymes, it aids in the study of their function and regulation. The downstream effects of this interaction can influence various physiological processes, including cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense .
Result of Action
The cleavage of Mca-Pro-Leu-OH by MMPs results in a change in its fluorescence properties, allowing the activity of these enzymes to be monitored . This can provide valuable information about the role of MMPs in various physiological and pathological processes.
Safety and Hazards
The safety data sheet for “Mca-Pro-Leu-OH” suggests that it does not pose significant hazards . In case of contact, it is recommended to wash with water and soap and rinse thoroughly .
Relevant Papers
One relevant paper discusses the use of “Mca-Pro-Leu-OH” in enzyme assays, particularly those involving matrix metalloproteinases . The paper proposes a working model for future studies of pro-MMP-26 activation, the design of inhibitors, and the identification of optimal physiological and pathological substrates of MMP-26 in vivo .
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O7/c1-13(2)9-17(23(29)30)24-22(28)18-5-4-8-25(18)20(26)10-14-11-21(27)32-19-12-15(31-3)6-7-16(14)19/h6-7,11-13,17-18H,4-5,8-10H2,1-3H3,(H,24,28)(H,29,30)/t17-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDXAGDGQBGZNX-ROUUACIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746647 |
Source


|
| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mca-pro-leu-OH | |
CAS RN |
140430-55-3 |
Source


|
| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid](/img/structure/B586293.png)

![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)
